molecular formula C21H24Cl2N4O B11658240 N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11658240
M. Wt: 419.3 g/mol
InChI Key: YKGKLMUMWVYHLJ-JLPGSUDCSA-N
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Description

N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a hydrazide functional group, a piperazine ring, and chlorinated phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone.

    Piperazine Derivative Synthesis: Separately, 2-chlorobenzyl chloride reacts with piperazine to yield 4-(2-chlorobenzyl)piperazine.

    Condensation Reaction: The final step is the condensation of 4-chlorobenzaldehyde hydrazone with 4-(2-chlorobenzyl)piperazine in the presence of an acid catalyst, such as acetic acid, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to a hydrazine derivative.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-bromophenyl)methyl]piperazin-1-YL}acetohydrazide
  • N’-[(1Z)-1-(4-Methylphenyl)ethylidene]-2-{4-[(2-methylphenyl)methyl]piperazin-1-YL}acetohydrazide

Uniqueness

N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to its specific chlorinated phenyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24Cl2N4O

Molecular Weight

419.3 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24Cl2N4O/c1-16(17-6-8-19(22)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)23/h2-9H,10-15H2,1H3,(H,25,28)/b24-16-

InChI Key

YKGKLMUMWVYHLJ-JLPGSUDCSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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